

# The Therapeutic Potential of 5-Morpholinopyridin-2-amine Derivatives: A Technical Overview

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## Compound of Interest

Compound Name: **5-Morpholinopyridin-2-amine**

Cat. No.: **B1312697**

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The **5-morpholinopyridin-2-amine** scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of potent and selective inhibitors of various protein kinases. This technical guide provides an in-depth analysis of the potential therapeutic targets of **5-morpholinopyridin-2-amine** derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. The primary focus of extensive research has been on the development of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors for oncology applications. Additionally, this core structure has been incorporated into inhibitors targeting other kinases such as FLT3, TYK2, and LRRK2, highlighting its broad therapeutic potential.

## Cyclin-Dependent Kinases 4 and 6 (CDK4/6)

Derivatives of **5-morpholinopyridin-2-amine** have been extensively investigated as inhibitors of CDK4 and CDK6, key regulators of the cell cycle. These kinases, in complex with D-type cyclins, phosphorylate the Retinoblastoma protein (Rb), a crucial step for the cell to transition from the G1 to the S phase. In many cancers, the CDK4/6-cyclin D-Rb pathway is dysregulated, leading to uncontrolled cell proliferation.[\[1\]](#)

G1 Therapeutics has been a pioneer in developing CDK4/6 inhibitors based on a pyrimidine-pyridin-2-amine core, which is structurally analogous to **5-morpholinopyridin-2-amine**

derivatives. Their clinical candidates, such as Trilaciclib (G1T28), have demonstrated potent and selective inhibition of CDK4/6.[2][3][4]

## Quantitative Data: CDK4/6 Inhibition

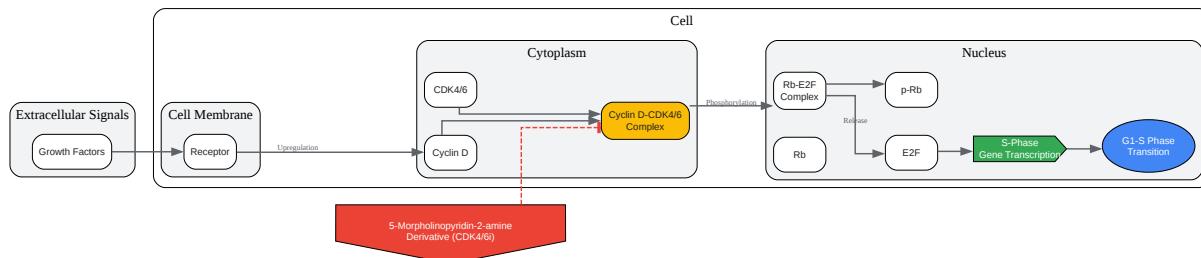
The inhibitory activities of representative compounds are often determined using in vitro kinase assays. The following table summarizes the inhibitory concentrations (IC50) for G1T28, a compound featuring a related core structure, against various cyclin-dependent kinases.

Compound	Target	IC50 (nM)
G1T28	CDK4/Cyclin D1	1
CDK6/Cyclin D3	4	
CDK9/Cyclin T	~50	
CDK2/Cyclin A	>1000	
CDK2/Cyclin E	>1000	
CDK5/p25	>1000	
CDK5/p35	>1000	
CDK7/Cyclin H/Mat1	>1000	

Data sourced from preclinical studies of G1T28, which contains a core structure related to **5-morpholinopyridin-2-amine** derivatives.[2]

## Signaling Pathway: CDK4/6 in Cell Cycle Regulation

The diagram below illustrates the canonical CDK4/6-Rb pathway and the mechanism of action of CDK4/6 inhibitors.



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CDK4/6 signaling pathway and inhibitor action.

## Experimental Protocols

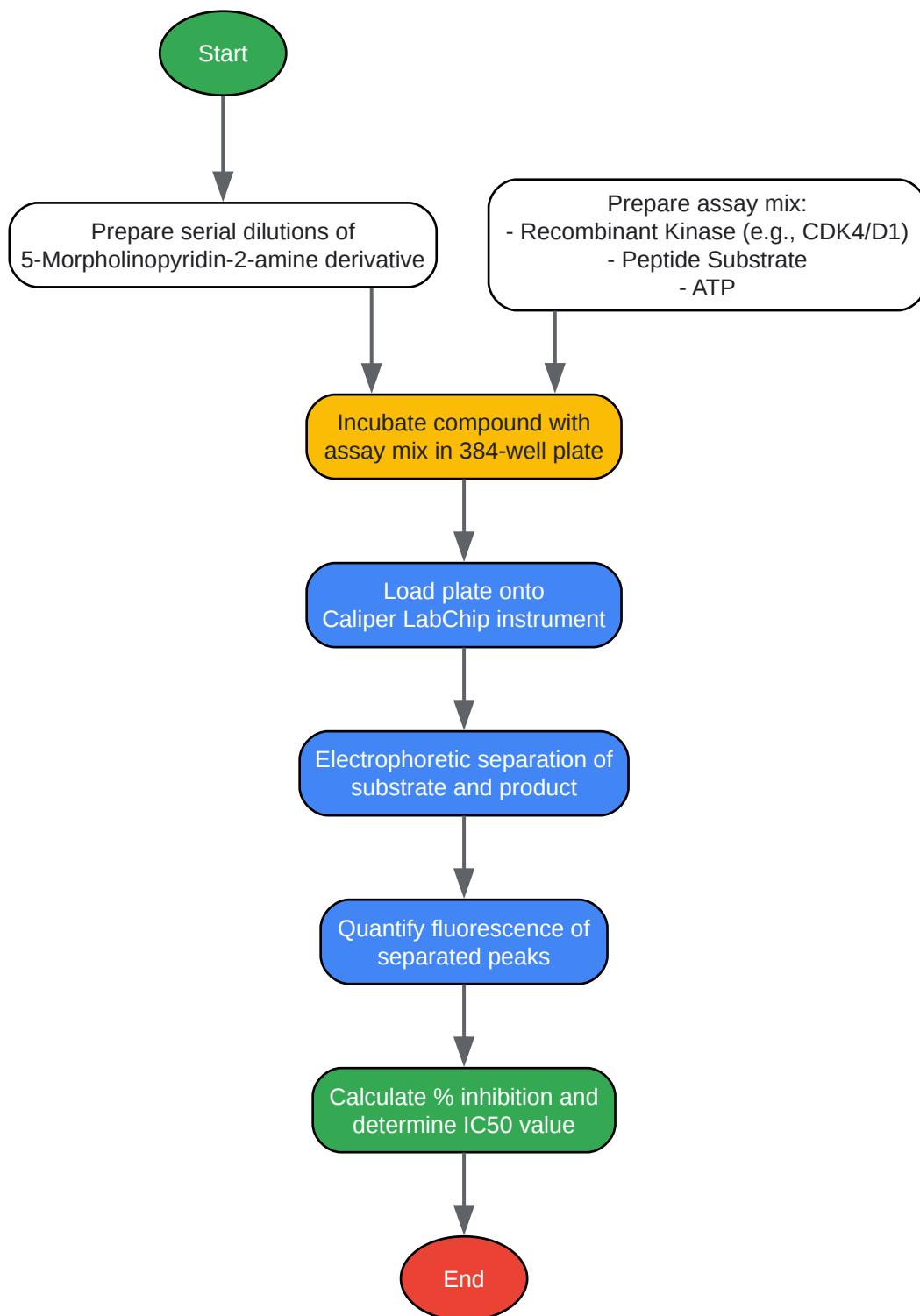
### In Vitro Kinase Inhibition Assay (Caliper Assay Platform)

A common method for determining the inhibitory activity of compounds against kinases is the microfluidic-based Caliper mobility shift assay.[2][5][6]

- Assay Components: The assay mixture typically includes the recombinant human kinase (e.g., CDK4/Cyclin D1), a fluorescently labeled peptide substrate, and ATP at its Michaelis-Menten constant (K<sub>m</sub>) concentration.
- Compound Preparation: Test compounds, such as **5-morpholinopyridin-2-amine** derivatives, are serially diluted to create a dose-response curve, typically in 12 points.
- Reaction Initiation and Incubation: The kinase reaction is initiated by adding the ATP solution to the enzyme, substrate, and compound mixture in a 384-well plate. The reaction is allowed to proceed for a specified incubation time (e.g., 3 hours).

- **Detection:** The reaction plate is then loaded onto a Caliper LabChip EZ Reader. The instrument applies a voltage to separate the phosphorylated product from the unphosphorylated substrate based on the change in net charge.
- **Data Analysis:** The amount of phosphorylated product is quantified by measuring the fluorescence intensity of the two separated peaks. The percentage of inhibition is calculated relative to a control (e.g., DMSO vehicle). IC<sub>50</sub> values are then determined by fitting the dose-response data to a four-parameter logistic equation.

The workflow for this assay can be visualized as follows:



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Workflow for Caliper mobility shift kinase assay.

## Other Potential Kinase Targets

The versatility of the **5-morpholinopyridin-2-amine** scaffold is demonstrated by its incorporation into inhibitors targeting a range of other kinases implicated in various diseases.

## FMS-like Tyrosine Kinase 3 (FLT3)

Mutations in FLT3 are common in acute myeloid leukemia (AML). Patents have described pyrimidin-2-amine derivatives, incorporating the **5-morpholinopyridin-2-amine** moiety, as potential inhibitors of FLT3.[\[5\]](#)[\[7\]](#) These compounds aim to block the constitutive activation of FLT3 signaling pathways that drive leukemic cell proliferation and survival.

## Tyrosine Kinase 2 (TYK2)

TYK2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways that are crucial for immune responses. Dysregulation of TYK2 is associated with autoimmune and inflammatory diseases. The **5-morpholinopyridin-2-amine** core has been utilized in the design of TYK2 inhibitors.[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Leucine-Rich Repeat Kinase 2 (LRRK2)

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. The development of LRRK2 kinase inhibitors is a promising therapeutic strategy. Pyrrolopyrimidine compounds, which can be synthesized from **5-morpholinopyridin-2-amine** derivatives, have been explored as LRRK2 inhibitors.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Conclusion

Derivatives of **5-morpholinopyridin-2-amine** represent a promising class of compounds with the potential to target a diverse range of protein kinases. The most significant progress has been made in the development of CDK4/6 inhibitors for cancer therapy. The adaptability of this chemical scaffold, however, makes it an attractive starting point for the design of inhibitors against other therapeutically relevant kinases, including FLT3, TYK2, and LRRK2. Further structure-activity relationship studies and optimization of pharmacokinetic properties will be crucial in translating the potential of these derivatives into novel clinical candidates for a variety of diseases.

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